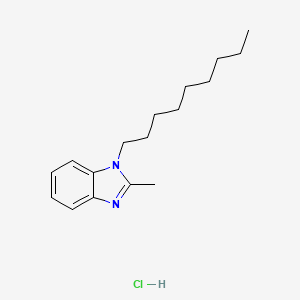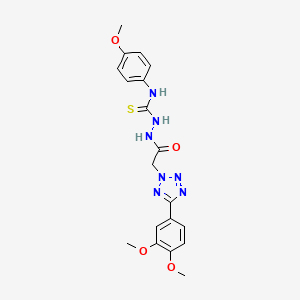
1-(5-(3,4-Dimethoxyphenyl)tetrazol-2-ylacetyl)-4-(4-methoxyphenyl)thiosemicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(3,4-Dimethoxyphenyl)tetrazol-2-ylacetyl)-4-(4-methoxyphenyl)thiosemicarbazide is a synthetic organic compound that belongs to the class of tetrazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(3,4-Dimethoxyphenyl)tetrazol-2-ylacetyl)-4-(4-methoxyphenyl)thiosemicarbazide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dimethoxyphenylhydrazine with sodium azide under acidic conditions.
Acetylation: The resulting tetrazole derivative is then acetylated using acetic anhydride to form the acetylated intermediate.
Thiosemicarbazide Formation: The final step involves the reaction of the acetylated intermediate with 4-methoxyphenyl isothiocyanate to form the desired thiosemicarbazide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-(3,4-Dimethoxyphenyl)tetrazol-2-ylacetyl)-4-(4-methoxyphenyl)thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide group to corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(5-(3,4-Dimethoxyphenyl)tetrazol-2-ylacetyl)-4-(4-methoxyphenyl)thiosemicarbazide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Phenyl-1H-tetrazol-2-ylacetyl)-4-phenylthiosemicarbazide: Similar structure but with different substituents.
1-(5-(4-Methoxyphenyl)tetrazol-2-ylacetyl)-4-(3,4-dimethoxyphenyl)thiosemicarbazide: Isomeric compound with swapped substituents.
Uniqueness
1-(5-(3,4-Dimethoxyphenyl)tetrazol-2-ylacetyl)-4-(4-methoxyphenyl)thiosemicarbazide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
111897-72-4 |
|---|---|
Molekularformel |
C19H21N7O4S |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
1-[[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]acetyl]amino]-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C19H21N7O4S/c1-28-14-7-5-13(6-8-14)20-19(31)23-21-17(27)11-26-24-18(22-25-26)12-4-9-15(29-2)16(10-12)30-3/h4-10H,11H2,1-3H3,(H,21,27)(H2,20,23,31) |
InChI-Schlüssel |
ALOQCBUDJNZJIR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=S)NNC(=O)CN2N=C(N=N2)C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


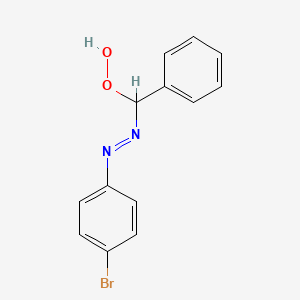
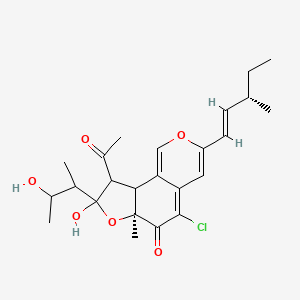
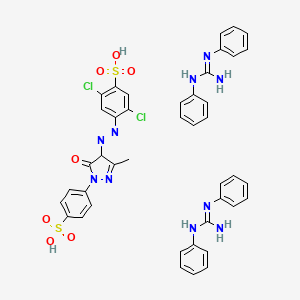
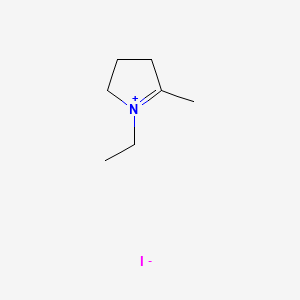
![(4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B15188845.png)
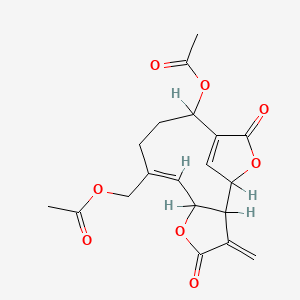
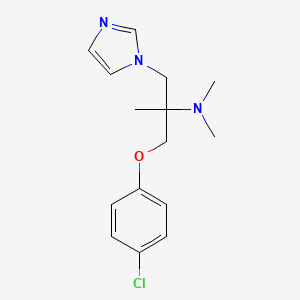
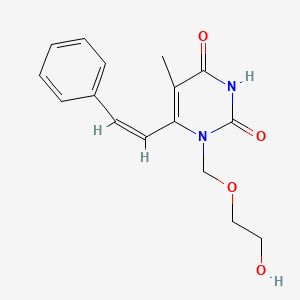
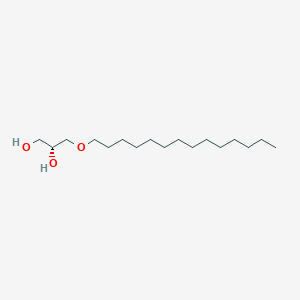
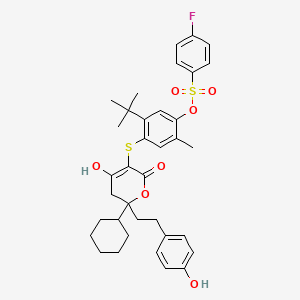
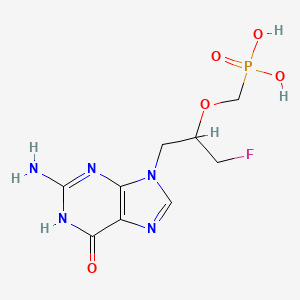
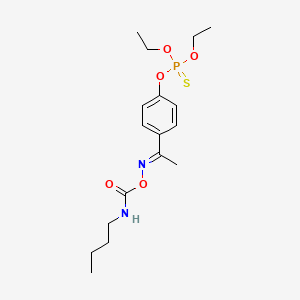
![Tetrasodium 3,3'-[(1,6-dihydro-6-oxo-1,3,5-triazine-2,4-diyl)bis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate)](/img/structure/B15188907.png)
